molecular formula C12H15N3O B1519173 N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide CAS No. 1146293-66-4

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No. B1519173
M. Wt: 217.27 g/mol
InChI Key: BVGKGZCOQLCCFE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with an aminoethyl-containing compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving a compound like N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide would depend on its specific functional groups. For example, the aminoethyl group might be involved in reactions with acids or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, solubility, and reactivity .

Scientific Research Applications

Conformational Preferences and Structural Insights

The research on proline analogues with a fused benzene ring, specifically indoline-2-carboxylic acid (Inc) and its derivatives, has revealed significant insights into the conformational preferences of such compounds. These studies utilized quantum mechanical calculations to explore the behavior of N-acetyl-N'-methylamide derivatives of Inc, highlighting the impact of the aromatic group on conformational flexibility and cis-trans arrangement of the amide bond. This research offers foundational knowledge relevant to understanding the structural and conformational aspects of compounds similar to N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide (Warren et al., 2010).

Antituberculosis Applications

Indole-2-carboxamides have been identified as a new class of antituberculosis agents, showcasing promising activity against Mycobacterium tuberculosis. Through structure-activity relationship studies, modifications to these compounds have led to improved metabolic stability and in vitro activity, underscoring their potential in tuberculosis treatment (Kondreddi et al., 2013).

Synthetic Ligand Development for DNA Binding

Polyamides containing N-methylimidazole and N-methylpyrrole amino acids, which have a resemblance to the structure of interest, have been developed as synthetic ligands with high specificity and affinity for DNA. This research has optimized Fmoc solid phase synthesis of polyamides, offering a pathway to create diverse DNA-binding ligands with potential applications in gene regulation and therapy (Wurtz et al., 2001).

Catalytic Applications in Organic Synthesis

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids demonstrates the potential of indole-carboxamides in catalytic applications for organic synthesis. This research highlights efficient methodologies for selective bond formation, contributing to the development of novel synthetic routes (Zheng et al., 2014).

Anticancer and Antimicrobial Activities

The synthesis of indole-pyrimidine hybrids has unveiled compounds with significant anticancer and antimicrobial activities. This research indicates the potential therapeutic applications of indole-carboxamides in treating cancer and infections, with certain derivatives showing more than 70% growth inhibition against various cancer cell lines. The study emphasizes the importance of substituent groups on the pyrimidine ring in modulating biological activity (Gokhale et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds might be toxic or corrosive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its activity and reducing any side effects .

properties

IUPAC Name

N-(2-aminoethyl)-1-methylindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)8-11(15)12(16)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGKGZCOQLCCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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